Home > Products > Building Blocks P10319 > Carbinoxamine maleate
Carbinoxamine maleate - 3505-38-2

Carbinoxamine maleate

Catalog Number: EVT-262829
CAS Number: 3505-38-2
Molecular Formula: C20H23ClN2O5
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carbinoxamine maleate is a first-generation H1 receptor antagonist, belonging to the ethanolamine class of antihistamines. [, , , ] It is frequently employed in scientific research to investigate its interactions with biological systems and enzymes, particularly its inhibitory effects on histamine receptors. []

Future Directions
  • Drug Repurposing: Further research is warranted to explore the potential of carbinoxamine maleate as an antiviral agent, particularly against influenza viruses. []
  • Enantioselective Analysis: Developing and validating chiral chromatographic methods for separating and quantifying the enantiomers of carbinoxamine maleate in biological samples could be beneficial for pharmacokinetic and pharmacodynamic studies. [, ]
Overview

Carbinoxamine maleate is a pharmaceutical compound primarily used as an antihistamine. It is effective in treating allergic reactions, such as hay fever and other allergy-related symptoms. The compound is classified as a first-generation antihistamine, which means it can cross the blood-brain barrier and may cause sedation as a side effect. Carbinoxamine maleate is often administered in its maleate salt form to enhance its solubility and stability.

Source and Classification

Carbinoxamine maleate is derived from carbinoxamine, which is synthesized through various chemical reactions involving pyridine derivatives. The classification of carbinoxamine maleate falls under the category of antihistamines, specifically targeting the H1 receptors in the body to block the action of histamine, a substance that contributes to allergic symptoms. Its chemical formula is C16H19ClN2OC_{16}H_{19}ClN_{2}O, and it has a CAS number of 486-16-8.

Synthesis Analysis

Methods

The synthesis of carbinoxamine maleate involves several steps, including the reaction of specific precursors under controlled conditions. A notable method includes the use of α-C(sp³)–H 2-pyridylation, which allows for the introduction of pyridyl groups into organic compounds.

Technical Details

  1. Starting Materials: The synthesis typically begins with a chlorinated phenyl compound and a pyridine derivative.
  2. Reagents: Common reagents include bases and solvents such as ethyl acetate or acetone.
  3. Crystallization: The final product is often purified through crystallization techniques, which enhance its purity and stability.

For instance, one method involves dissolving carbinoxamine maleate in a mixed solvent (ethyl acetate and another organic solvent) at elevated temperatures, followed by cooling to induce crystallization .

Molecular Structure Analysis

Structure

The molecular structure of carbinoxamine maleate features a pyridine ring connected to an ether group and a dimethylamino group. This structure contributes to its pharmacological properties.

Data

  • Molecular Weight: Approximately 290.788 g/mol
  • Chemical Formula: C16H19ClN2OC_{16}H_{19}ClN_{2}O
  • IUPAC Name: {2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]ethyl}dimethylamine
  • SMILES Notation: CN(C)CCOC(C1=CC=C(Cl)C=C1)C1=CC=CC=N1
Chemical Reactions Analysis

Carbinoxamine maleate participates in various chemical reactions that can modify its structure or enhance its therapeutic efficacy. Key reactions include:

  1. Hydrolysis: Carbinoxamine maleate can undergo hydrolysis under acidic or basic conditions, leading to the formation of carbinoxamine and maleic acid.
  2. Oxidation: The dimethylamino group can be oxidized to form N-oxides, which may exhibit different pharmacological activities.

These reactions are crucial for understanding the stability and reactivity of carbinoxamine maleate in pharmaceutical formulations.

Mechanism of Action

Carbinoxamine maleate exerts its effects primarily through antagonism at the H1 histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves.

Process

  1. Receptor Binding: Carbinoxamine competes with free histamine for binding sites on H1 receptors.
  2. Physiological Effects: This antagonistic action reduces symptoms associated with allergic responses, such as itching, sneezing, and nasal congestion.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (white crystalline powder)
  • Melting Point: Less than 25 °C
  • Boiling Point: Approximately 160 °C at reduced pressure
  • Solubility: Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone.

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): Approximately 2.6, indicating moderate hydrophobicity.
  • pKa: The strongest basic pKa is around 8.87, suggesting it can exist in both protonated and deprotonated forms depending on the pH.

These properties are essential for determining the formulation strategies for drug delivery systems involving carbinoxamine maleate.

Applications

Carbinoxamine maleate is widely used in clinical settings for:

  • Allergy Treatment: Effective against seasonal allergies and allergic rhinitis.
  • Cold Symptoms Relief: Commonly included in combination formulations for symptomatic relief from colds.
  • Anticholinergic Effects: Utilized for its potential antiemetic properties due to its central antimuscarinic effects.

In addition to these clinical applications, research continues into improving its formulations to enhance patient compliance, especially among pediatric populations .

Introduction to Carbinoxamine Maleate

Carbinoxamine maleate is a first-generation antihistamine with established efficacy in managing allergic conditions. As the maleate salt of carbinoxamine, this compound combines the therapeutic benefits of the active moiety with improved physicochemical properties. Its development represents a significant advancement in histamine H1-receptor antagonism, offering symptomatic relief for various IgE-mediated hypersensitivity reactions. The compound's journey from initial synthesis to modern formulations illustrates the evolution of antihistamine therapeutics and regulatory science, particularly regarding pediatric applications and extended-release technologies [3] [6].

Historical Development and Regulatory Approval

The historical trajectory of carbinoxamine maleate reflects evolving regulatory standards for antihistamines:

  • Initial Approval and DESI Review: Carbinoxamine was first patented in 1947 and entered medical use in 1953 under the brand name Clistin® (McNeil Laboratories). The drug received initial FDA approval under the 1938 Federal Food, Drug, and Cosmetic Act, which required only safety demonstration. Following the 1962 Kefauver-Harris Amendments mandating efficacy proof, carbinoxamine underwent the Drug Efficacy Study Implementation (DESI) review. In 1973, FDA confirmed its effectiveness for allergic rhinitis, allergic conjunctivitis, urticaria, angioedema, dermographism, and as adjunctive anaphylaxis therapy [5] [6] [8].

  • Regulatory Challenges and Reformulation: A significant regulatory milestone occurred in June 2006 when the FDA announced enforcement actions against unapproved carbinoxamine products, particularly those inappropriately labeled for infants under age two or for unapproved indications like cough/cold (associated with 21 reported pediatric deaths). This action mandated that all marketed products required approved applications. Only Mikart's immediate-release tablets (4mg) and oral solution (4mg/5mL) had approved applications at that time [5] [6] [8].

  • Modern Formulations: Tris Pharma received FDA approval on March 28, 2013, for Karbinal™ ER (carbinoxamine maleate) Extended-release Oral Suspension 4mg/5mL, developed using proprietary OralXR+® technology. This represented the first extended-release liquid antihistamine approved in the U.S., specifically indicated for seasonal and perennial allergic rhinitis in children ≥2 years [1] [10].

Table 1: Regulatory Timeline of Carbinoxamine Maleate

YearRegulatory EventSignificance
1953Initial NDA approval (Clistin®)First approval under safety-only standards
1973DESI effectiveness determinationValidation of efficacy for allergic indications
2006FDA enforcement against unapproved productsRemoval of pediatric formulations and unapproved combinations
2013Karbinal™ ER approvalFirst extended-release liquid antihistamine

Chemical Classification and Pharmacological Family

Carbinoxamine maleate possesses distinct chemical and pharmacological properties:

  • Chemical Structure: The compound is systematically named (Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine. Its molecular formula is C₂₀H₂₃ClN₂O₅ with a molecular weight of 406.9 g/mol. The structure features an ethanolamine backbone linked to 4-chlorophenyl and pyridinyl groups, with the maleate salt enhancing water solubility (>1g/mL) [3] [7].

  • Pharmacological Classification: As an ethanolamine-derivative first-generation antihistamine, carbinoxamine exhibits:

  • Potent, competitive H1-receptor antagonism
  • Moderate antimuscarinic activity
  • Central nervous system penetration leading to sedative effectsThe ethanolamine class is distinguished from other antihistamines by its significant anticholinergic properties and pronounced sedative effects [3] [6] [8].

  • Mechanistic Profile: Carbinoxamine maleate functions as a reversible competitive inhibitor at histamine H1-receptors. By occupying these receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle, it prevents histamine-mediated effects including vasodilation, increased vascular permeability, and smooth muscle spasms. Its anticholinergic activity appears central in origin, potentially explaining antiemetic effects [3] [6].

Table 2: Molecular Properties of Carbinoxamine Maleate

PropertyValueSignificance
Molecular FormulaC₂₀H₂₃ClN₂O₅Salt form improves stability
Molecular Weight406.9 g/molOptimal for drug-receptor interactions
Water Solubility>1g/mLEnhances bioavailability
pKa8.1Influences ionization state
UNII Identifier02O55696WHUnique substance identifier

Key Academic and Industrial Milestones

The development of carbinoxamine maleate reflects interdisciplinary advances:

  • Market Evolution: The global carbinoxamine market has demonstrated substantial growth, valued at $1.5 billion in 2024 with projections reaching $3.1 billion by 2037 (6.6% CAGR). This expansion is driven by increasing allergic disease prevalence (WHO reports 20.3-30.5% global population affected) and improved healthcare access in emerging economies. Syrup formulations dominate (48.1% market share), particularly for pediatric and geriatric populations [2] [4].

  • Innovative Formulations: The introduction of extended-release technologies represents a significant industrial advancement. Tris Pharma's Karbinal™ ER utilizes ion-exchange resin complexes (e.g., polistirex) to create sustained-release suspensions. This technology is protected by international patents (CA2645855, CN102488652) that control drug release kinetics, enabling convenient twice-daily dosing [9] [10].

  • Therapeutic Impact: Clinical studies have validated carbinoxamine's healthcare impact. A 2022 Agency for Healthcare Research and Quality study demonstrated an 18.4% reduction in allergy-related hospital admissions and $450.2 million annual savings in U.S. healthcare costs. Similarly, Germany's Institute for Quality and Efficiency in Healthcare documented a 22.1% reduction in emergency visits when used as first-line therapy [2].

  • Geographical Expansion: Regional market dynamics reveal North America's dominance (35.4% revenue share), attributed to high allergic rhinitis prevalence (CDC: 50.3 million affected) and substantial R&D investment. Meanwhile, Asia-Pacific shows the highest growth potential (14.3% CAGR in India; 13.9% in China), driven by urbanization, pollution increases, and healthcare improvements [2] [4].

Table 3: Global Carbinoxamine Market Projections (2024-2037)

Region2024 Market Size2037 ProjectionCAGRKey Growth Drivers
Global$1.5 billion$3.1 billion6.6%Allergy prevalence, aging populations
North America-35.4% revenue share-High allergic rhinitis burden, R&D investment
Asia-Pacific-Highest regional CAGR14.3% (India)Urban pollution, healthcare access
Product Segment
• Syrups48.1% market share--Pediatric administration
• Allergy Applications62.4% revenue share--Environmental allergen increases

Compound Names and Identifiers

Properties

CAS Number

3505-38-2

Product Name

Carbinoxamine maleate

IUPAC Name

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GVNWHCVWDRNXAZ-BTJKTKAUSA-N

SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Solubility

>61 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-[(4-Clorophenyl)-2-pyridinylmethoxy]-N,N-dimethylethanamine Maleate Salt; Allergefon; Clistin; Ciberon; Lergefin;

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.